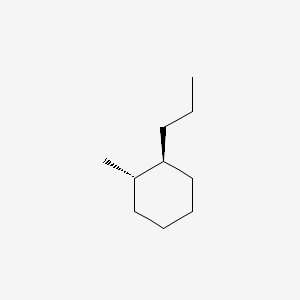

(1S,2S)-1-methyl-2-propylcyclohexane

Description

Nomenclature and Stereochemical Assignment of (1S,2S)-1-methyl-2-propylcyclohexane

The systematic name this compound precisely describes the molecule's constitution and absolute stereochemistry. The parent structure is a cyclohexane (B81311) ring, a six-membered ring of carbon atoms. This ring is substituted with a methyl group (-CH₃) at the first carbon atom and a propyl group (-CH₂CH₂CH₃) at the second carbon atom.

The prefixes "(1S,2S)" define the specific spatial orientation of the substituents at the two chiral centers, carbons 1 and 2. This assignment is determined by the Cahn-Ingold-Prelog (CIP) priority rules. For carbon 1, the directly attached atoms are ranked by atomic number: the carbon of the propyl group (at C2) has the highest priority, followed by the carbon of the methyl group, the other ring carbon (C6), and finally the implicit hydrogen atom. For carbon 2, the priority order is the carbon of the methyl-substituted ring (C1), the first carbon of the propyl group, the other ring carbon (C3), and the hydrogen atom. Following the CIP rules, the arrangement of these substituents in space leads to the "S" configuration at both chiral centers.

The relationship between the two substituents on the cyclohexane ring can be described as trans, meaning they are on opposite sides of the ring's plane. In its most stable chair conformation, this arrangement allows both the larger propyl group and the smaller methyl group to occupy equatorial positions, minimizing steric strain.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Chemical Name | This compound |

| CAS Number | 130365-50-3 lookchem.com |

| Molecular Formula | C₁₀H₂₀ lookchem.com |

| Molecular Weight | 140.269 g/mol lookchem.com |

| Vapor Pressure | 1.65 mmHg at 25°C lookchem.com |

This table is populated with data for the specified compound. The level of detail is limited by the publicly available research data for this specific stereoisomer.

Historical Context and Evolution of Research on Substituted Cyclohexane Stereoisomers

The understanding of the three-dimensional nature of cyclohexane and its derivatives has a rich history. In the late 19th century, Hermann Sachse proposed that the cyclohexane ring is not planar but can exist in strain-free, puckered conformations, namely the "chair" and "boat" forms. However, his ideas were largely overlooked for several decades.

It was not until the mid-20th century that the significance of these conformations was fully appreciated, largely due to the pioneering work of Derek Barton. In his seminal 1950 paper, Barton introduced the concept of "conformational analysis," for which he, along with Odd Hassel, was awarded the Nobel Prize in Chemistry in 1969. Barton's work demonstrated that the chemical reactivity of substituents on a cyclohexane ring is profoundly dependent on their axial or equatorial orientation. Equatorial substituents are generally more stable due to reduced steric hindrance compared to their axial counterparts, which experience 1,3-diaxial interactions.

This fundamental understanding of conformational analysis laid the groundwork for decades of research into the stereochemistry of substituted cyclohexanes. Chemists could now predict the relative stabilities of different stereoisomers and understand the stereochemical outcomes of reactions involving these cyclic systems. The principles of conformational analysis are essential for interpreting the properties and reactivity of this compound, where the diequatorial arrangement of the methyl and propyl groups in the trans isomer confers significant thermodynamic stability.

Current Research Landscape and Emerging Trends in Asymmetric Synthesis and Stereochemical Control Relevant to this compound

The synthesis of enantiomerically pure chiral molecules is a cornerstone of modern organic chemistry. The development of methods for the asymmetric synthesis of substituted cyclohexanes has been a particularly active area of research. These methods aim to control the formation of specific stereoisomers, such as this compound, with high efficiency and selectivity.

A prominent trend in this field is the use of organocatalysis, where small organic molecules are used to catalyze stereoselective transformations. Chiral amines, ureas, and phosphoric acids are among the organocatalysts that have proven effective in the enantioselective synthesis of cyclohexane derivatives. These catalysts can activate substrates in a chiral environment, directing the formation of one enantiomer over the other.

Furthermore, transition metal-catalyzed reactions have also been extensively developed for the asymmetric synthesis of cyclohexanes. Chiral ligands coordinated to metals such as rhodium, palladium, and iridium can induce high levels of stereoselectivity in a variety of reactions, including hydrogenations, cycloadditions, and allylic alkylations.

The synthesis of highly substituted cyclohexanes with multiple contiguous stereocenters remains a significant challenge. Researchers are continually developing novel synthetic strategies, including cascade reactions and domino sequences, to construct these complex molecular architectures with precise stereochemical control. These advancements are crucial for accessing a wide range of chiral cyclohexane derivatives for potential applications in various scientific disciplines. The synthesis of cis-1-methyl-2-propylcyclohexane, for instance, can be achieved through cyclization reactions or specific catalytic processes, often requiring careful control of reaction conditions to favor the cis configuration. echemi.com

Table 2: Comparison of Conformational Strain Energies in Disubstituted Cyclohexanes

| Compound | Conformation | Strain Energy (kJ/mol) |

|---|---|---|

| trans-1,2-dimethylcyclohexane | diequatorial | ~3.8 (gauche interaction) |

| diaxial | ~15.2 (1,3-diaxial interactions) | |

| cis-1,2-dimethylcyclohexane | axial-equatorial | ~11.4 (1,3-diaxial + gauche) |

Scope and Objectives of Academic Inquiry into this compound

While this compound may not be a widely studied compound in its own right, it serves as an excellent model system for investigating fundamental principles of stereochemistry and reactivity in organic chemistry. Academic inquiry into this and related molecules typically focuses on several key areas:

Conformational Analysis: Detailed computational and experimental studies can be conducted to precisely determine the conformational preferences of this compound and its stereoisomers. This includes quantifying the energetic differences between various chair and boat conformations and understanding the influence of the methyl and propyl groups on the ring's geometry.

Asymmetric Synthesis: The development of novel and efficient synthetic routes to this compound and its enantiomer would be a valuable academic pursuit. This could involve exploring new catalytic systems or refining existing methodologies to achieve high levels of stereocontrol.

Stereoselective Reactions: Investigating the reactivity of the different stereoisomers of 1-methyl-2-propylcyclohexane (B1617565) in various chemical transformations can provide deeper insights into how stereochemistry influences reaction outcomes. For example, the accessibility of the substituents in their respective axial or equatorial positions can dictate the stereoselectivity of subsequent reactions.

Structure-Property Relationships: By synthesizing and characterizing all possible stereoisomers of 1-methyl-2-propylcyclohexane, researchers can establish clear relationships between the three-dimensional structure of the molecule and its physical and chemical properties. This includes properties such as boiling point, density, and spectroscopic signatures.

In essence, the study of this compound, while specific, contributes to the broader understanding of stereochemical principles that are fundamental to the design and synthesis of more complex and functionally significant molecules.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H20 |

|---|---|

Molecular Weight |

140.27 g/mol |

IUPAC Name |

(1S,2S)-1-methyl-2-propylcyclohexane |

InChI |

InChI=1S/C10H20/c1-3-6-10-8-5-4-7-9(10)2/h9-10H,3-8H2,1-2H3/t9-,10-/m0/s1 |

InChI Key |

BVYJEKBXVYKYRA-UWVGGRQHSA-N |

Isomeric SMILES |

CCC[C@H]1CCCC[C@@H]1C |

Canonical SMILES |

CCCC1CCCCC1C |

Origin of Product |

United States |

Advanced Methodologies for the Stereoselective Synthesis of 1s,2s 1 Methyl 2 Propylcyclohexane and Analogues

Enantioselective Catalysis in the Formation of Chiral Cyclohexane (B81311) Scaffoldsresearchgate.netacs.orgacs.orgmdpi.com

Enantioselective catalysis is a powerful strategy for creating chiral molecules from achiral or prochiral starting materials. prepp.in The development of chiral catalysts that can effectively induce asymmetry in the formation of six-membered rings has been a major focus of synthetic organic chemistry. nih.gov These methods are broadly categorized into asymmetric hydrogenation, organocatalysis, and metal-catalyzed stereoselective routes, each offering unique advantages for constructing chiral cyclohexane frameworks. nih.govnih.govresearchgate.net The goal is to control the formation of multiple stereocenters with high fidelity, a significant challenge as the number of possible stereoisomers increases exponentially with each new chiral center. nih.gov

Asymmetric Hydrogenation Strategies for (1S,2S)-1-methyl-2-propylcyclohexane Precursorsprepp.in

Asymmetric hydrogenation is a premier technique for the stereoselective reduction of unsaturated compounds, such as alkenes, into chiral molecules. ajchem-b.com The synthesis of this compound can be envisioned via the asymmetric hydrogenation of a prochiral precursor like 1-methyl-2-propyl-cyclohexene. In this approach, a chiral transition-metal complex, typically based on rhodium, ruthenium, or iridium, coordinates to the double bond and delivers hydrogen to one of the two enantiotopic faces, thereby establishing the desired stereocenters. prepp.inajchem-b.com

The efficacy of these catalysts stems from the chiral ligands coordinated to the metal center. youtube.com Ligands such as chiral phosphines (e.g., BINAP derivatives) create a chiral environment around the metal, forcing the substrate to bind in a specific orientation before the hydrogen is added. nih.govyoutube.com While the direct asymmetric hydrogenation of an achiral substrate like cyclohexene (B86901) with a standard achiral catalyst like Wilkinson's catalyst [RhCl(PPh₃)₃] yields an achiral product, the use of rhodium complexes with chiral phosphine (B1218219) ligands is a foundational strategy in asymmetric catalysis. prepp.in The choice of metal, ligand, and reaction conditions is crucial for achieving high enantioselectivity (ee) and diastereoselectivity (dr). ajchem-b.com

Table 1: Representative Catalyst Systems for Asymmetric Hydrogenation of Alkenes

| Catalyst Type | Chiral Ligand Example | Substrate Class | Typical Enantioselectivity (ee) |

|---|---|---|---|

| Rhodium-based | (R)-BINAP | Functionalized Alkenes | >95% |

| Iridium-based | Chiral P,N Ligands | Unfunctionalized Alkenes | 90-99% |

This table presents typical performance for catalyst systems in asymmetric hydrogenation, based on findings for various substrates. nih.govajchem-b.comyoutube.com

Organocatalytic Approaches to Stereodefined Cyclohexanes Bearing Methyl and Propyl Substituentsnih.govrsc.org

Organocatalysis, which utilizes small, chiral organic molecules as catalysts, has emerged as a powerful tool for asymmetric synthesis. lookchem.com These methods avoid the use of potentially toxic or expensive metals and often operate under mild conditions. For the synthesis of stereodefined cyclohexanes, organocatalytic cascade or domino reactions are particularly effective, allowing for the construction of complex cyclic systems with multiple stereocenters in a single operation from simple acyclic precursors. nih.govrsc.org

A common strategy involves a sequence of Michael additions. For instance, a chiral amine catalyst, such as a derivative of proline or a bifunctional squaramide, can activate an α,β-unsaturated aldehyde or ketone. nih.govrsc.org This activated species can then undergo a stereoselective Michael addition with a suitable nucleophile, followed by a second intramolecular Michael addition to form the cyclohexane ring. nih.govrsc.org By carefully choosing the starting materials and the chiral catalyst, it is possible to control the stereochemistry of the newly formed chiral centers, including those bearing methyl and propyl substituents. nih.gov Such one-pot procedures can generate highly substituted cyclohexanes in good yields and with excellent stereoselectivities. nih.govrsc.org

Table 2: Organocatalytic Strategies for Cyclohexane Synthesis

| Reaction Type | Catalyst Example | Key Intermediates | Stereocontrol |

|---|---|---|---|

| Michael-Michael Cascade | Chiral Amino-squaramide | Enamine/Iminium ions | >30:1 dr, 96-99% ee |

| Michael/Michael/Henry Sequence | Bifunctional Guanidine | Nitronate, Enolate | High enantioselectivity |

This table summarizes various organocatalytic approaches and their reported effectiveness in creating stereodefined cyclic structures. nih.govlookchem.comnih.govacs.org

Metal-Catalyzed Stereoselective Routes for the Synthesis of (1S,2S)-1-methyl-2-propylcyclohexaneresearchgate.netnih.gov

Beyond hydrogenation, a variety of other metal-catalyzed reactions can be employed to construct the this compound scaffold. These transformations often involve the formation of multiple carbon-carbon bonds in a single, atom-economical step. nih.gov Transition metal-catalyzed carbocyclization reactions, for example, provide a powerful method for the stereoselective assembly of complex and highly substituted cyclic systems. nih.gov

One such strategy is hydrogen borrowing catalysis, where an iridium catalyst can facilitate the double alkylation of a ketone with a 1,5-diol to form a cyclohexane ring. acs.org This (5+1) annulation strategy allows for the direct construction of the carbocyclic core with high levels of stereocontrol. acs.org Another approach involves palladium-catalyzed dipolar [4+2] cycloaddition reactions between substituted olefins and lactones, which can produce multi-substituted cyclohexanes. globethesis.com Furthermore, cobalt-mediated radical cyclizations offer a regio- and stereoselective pathway to functionalized cyclohexanes. researchgate.net The choice of metal and ligand is critical in each of these systems to control the stereochemical outcome of the reaction. nih.govnih.gov

Diastereoselective Synthesis through Strategic Functionalization and Stereocontrollookchem.combeilstein-journals.org

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. This can be achieved by leveraging the influence of an existing stereocenter to direct the formation of a new one. Such strategies are essential for synthesizing specific diastereomers like this compound, often employing methods like stereocontrolled alkylation and cycloaddition reactions. nih.govlibretexts.org

Stereocontrolled Alkylation and Addition Reactions for Building the (1S,2S) Configurationresearchgate.netnih.gov

Stereocontrolled alkylation provides a powerful means to install substituents onto a pre-existing ring with a defined stereochemical outcome. This is often accomplished using chiral auxiliaries, which are temporary chiral groups that direct the approach of a reagent to one face of the molecule. For example, enolates derived from pseudoephedrine amides undergo highly diastereoselective alkylation reactions. nih.gov In a hypothetical synthesis of this compound, a chiral auxiliary attached to a 2-propylcyclohexanone (B1346617) precursor could direct the methylation to the opposite face, establishing the desired trans relationship between the methyl and propyl groups.

The stereospecificity of these reactions arises from the rigid conformation of the enolate-auxiliary complex, which sterically blocks one trajectory for the incoming electrophile (e.g., methyl iodide). youtube.com After the alkylation step, the chiral auxiliary can be cleaved to reveal the desired product. This method allows for the controlled construction of tertiary and even quaternary carbon centers with high diastereoselectivity. nih.gov

Table 3: Chiral Auxiliaries in Stereocontrolled Alkylation

| Chiral Auxiliary | Enolate Geometry | Electrophile Approach | Typical Diastereoselectivity |

|---|---|---|---|

| Evans Oxazolidinone | Z-enolate | Directed by substituent | >99:1 dr |

| Pseudoephedrine Amide | Z- or E-enolate | Stereospecific retention | High dr |

This table illustrates how different chiral auxiliaries control the stereochemical outcome of alkylation reactions. nih.govyoutube.com

Cycloaddition Reactions and Their Application in the Preparation of (1S,2S)-1-methyl-2-propylcyclohexanelibretexts.orglibretexts.org

Cycloaddition reactions, particularly the [4+2] Diels-Alder reaction, are among the most powerful methods for forming six-membered rings with excellent stereocontrol. libretexts.org The synthesis of a precursor to this compound could be achieved by reacting a suitably substituted diene and dienophile. For instance, a reaction between a 1-propyl-substituted 1,3-diene and a methyl-substituted alkene (dienophile) would generate a cyclohexene ring with the substituents in a defined relative stereochemistry.

The stereospecificity of the Diels-Alder reaction ensures that the stereochemistry of the starting materials is transferred to the product. libretexts.org Furthermore, the endo rule often dictates the diastereoselectivity of the reaction. Enantioselectivity can be induced by using a chiral Lewis acid catalyst that coordinates to the dienophile and directs the diene to attack a specific face. Photochemical [2+2] cycloadditions represent another valuable strategy for creating strained four-membered rings that can be subsequently elaborated into more complex cyclohexane systems. libretexts.orgresearchgate.net These methods are highly valuable for generating cyclic structures with multiple, well-defined stereocenters in a single step. libretexts.org

Chiral Auxiliary-Mediated Approaches to Achieve Stereoselectivity in the Synthesis of this compound

Chiral auxiliaries are powerful tools for asymmetric synthesis, enabling the diastereoselective formation of new stereocenters. By temporarily attaching a chiral molecule to an achiral substrate, one can effectively guide the stereochemical outcome of a subsequent reaction. For the synthesis of this compound, a plausible strategy involves the diastereoselective alkylation of a cyclohexanone (B45756) derivative.

A well-established class of chiral auxiliaries for such transformations are the Evans oxazolidinones. The general approach would involve the formation of a chiral enamine or enolate from 2-propylcyclohexanone using a chiral amine auxiliary, such as a proline derivative or a more complex, sterically demanding amine. Subsequent alkylation with a methylating agent (e.g., methyl iodide) would proceed with high diastereoselectivity, dictated by the steric hindrance imposed by the chiral auxiliary. The auxiliary would then be cleaved to yield the desired 1-methyl-2-propylcyclohexanone, which can be reduced to the final product.

Table 1: Hypothetical Diastereoselective Methylation of 2-Propylcyclohexanone Enamine Mediated by a Chiral Auxiliary

| Entry | Chiral Auxiliary | Alkylating Agent | Solvent | Temperature (°C) | Diastereomeric Excess (d.e.) |

| 1 | (S)-(-)-2-(Methoxymethyl)pyrrolidine (SMP) | CH₃I | THF | -78 | >90% (estimated) |

| 2 | (R)-(+)-1-Amino-2-(methoxymethyl)pyrrolidine (RAMP) | CH₃I | Toluene | -78 | >90% (estimated) |

Note: This table is illustrative and based on typical results for similar transformations, as specific experimental data for this exact reaction is not available.

Another approach could involve the use of a chiral auxiliary attached to the electrophile in a conjugate addition reaction to an α,β-unsaturated cyclohexenone system. This would establish one stereocenter, with the second being set in a subsequent diastereoselective alkylation.

Chemoenzymatic Synthesis of Stereodefined Methylpropylcyclohexanes

Chemoenzymatic synthesis combines the selectivity of enzymatic transformations with the practicality of traditional organic chemistry. For the preparation of enantiomerically pure this compound, a key strategy would be the kinetic resolution of a racemic intermediate.

A plausible precursor for such a resolution is a racemic mixture of (1R,2S)- and (1S,2R)-1-methyl-2-propylcyclohexanol. Lipases are a class of enzymes widely employed for the kinetic resolution of racemic alcohols and esters through enantioselective acylation or hydrolysis. In a typical kinetic resolution, one enantiomer of the racemic alcohol would be preferentially acylated by the lipase (B570770), leaving the other enantiomer unreacted and thus enantiomerically enriched.

For example, a racemic mixture of cis-1-methyl-2-propylcyclohexanol could be subjected to acylation with an acyl donor, such as vinyl acetate, in the presence of an immobilized lipase like Candida antarctica lipase B (CALB). The enzyme would selectively acylate one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol. Subsequent chemical processing of the enriched alcohol or the ester would lead to the desired this compound. The efficiency of such a resolution is quantified by the enantiomeric ratio (E-value), with higher values indicating better separation of the enantiomers.

Table 2: Representative Enzymatic Kinetic Resolution of a Racemic Cyclohexanol Derivative

| Entry | Enzyme | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Unreacted Alcohol | E-value |

| 1 | Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | ~50 | >99% | >200 |

| 2 | Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | ~50 | >98% | >150 |

Note: This table represents typical outcomes for the kinetic resolution of secondary alcohols and serves as an illustrative example.

Novel Synthetic Pathways and Retrosynthetic Analysis for this compound

Retrosynthetic analysis is a powerful strategy for devising synthetic routes by working backward from the target molecule to simpler, commercially available starting materials. For this compound, the key disconnection lies in the carbon-carbon bonds that form the stereocenters.

A primary disconnection can be made at the C1-C2 bond, suggesting a synthetic route involving the coupling of two synthons. However, a more practical approach involves disconnecting one of the alkyl groups from the cyclohexane ring.

Retrosynthetic Disconnection Strategy 1: Disconnection of the Methyl Group

This strategy envisions adding the methyl group to a 2-propylcyclohexane precursor. This could be achieved through the alkylation of a 2-propylcyclohexanone derivative, as discussed in the chiral auxiliary section. The stereochemistry would be controlled by the choice of a chiral auxiliary or a stereoselective reducing agent for the resulting ketone.

Retrosynthetic Disconnection Strategy 2: Disconnection of the Propyl Group

Alternatively, one could disconnect the propyl group, suggesting the addition of a propyl nucleophile to a 2-methylcyclohexanone (B44802) precursor. This could be accomplished via a Grignard reaction or the addition of an organocuprate. The stereochemical outcome of such additions can be influenced by the existing stereocenter at C2 and by the choice of reagents and reaction conditions.

A more advanced retrosynthetic approach might involve a Diels-Alder reaction to construct the cyclohexane ring with the desired relative stereochemistry. For example, the reaction of a 1-propyl-substituted diene with a methyl-substituted dienophile could, in principle, generate a cyclohexene precursor with the correct cis relationship between the two substituents. Subsequent hydrogenation would yield the target molecule. The facial selectivity of the Diels-Alder reaction could be controlled using a chiral catalyst or by incorporating a chiral auxiliary into the diene or dienophile.

These retrosynthetic pathways provide a roadmap for the synthesis, highlighting the key bond formations and stereochemical challenges that must be addressed to successfully prepare this compound in a highly stereoselective manner.

Conformational Analysis and Dynamic Stereochemistry of 1s,2s 1 Methyl 2 Propylcyclohexane

Theoretical Frameworks for Cyclohexane (B81311) Conformational Analysis

The conformational analysis of cyclohexane is built upon a foundational understanding of its non-planar structures, which serve to minimize intrinsic strain. researchgate.net The cyclohexane ring preferentially adopts a "chair" conformation, which is the most stable arrangement, virtually free of angle and torsional strain. utexas.edu In this conformation, the carbon-hydrogen bonds are oriented into two distinct sets: six axial bonds that are parallel to the principal C3 axis of the ring, and six equatorial bonds that point outwards from the ring's equator. utexas.edu

At room temperature, a rapid conformational interconversion known as a "ring flip" occurs, which exchanges the axial and equatorial positions. libretexts.org For an unsubstituted cyclohexane ring, the two chair conformations are identical in energy. libretexts.org However, when a substituent is present, the two resulting chair conformers are no longer isoenergetic. nih.gov The substituent can occupy either an axial or an equatorial position, and the equilibrium between these two states is determined by steric strain.

An equatorial substituent is generally more stable because it experiences less steric hindrance. researchgate.net An axial substituent, in contrast, is brought into close proximity with the two other axial hydrogens on the same side of the ring (at the C-3 and C-5 positions). This unfavorable steric interaction is termed a 1,3-diaxial interaction. sapub.org The magnitude of this steric strain is quantified by the conformational free energy difference, known as the "A-value," which represents the energy cost of placing a substituent in the axial position compared to the equatorial position. openstax.orgnih.gov Larger substituents typically have larger A-values, indicating a stronger preference for the equatorial position. libretexts.org

| Substituent | A-Value (kcal/mol) |

| Methyl | 1.70 |

| Propyl | ~2.1 |

This table presents the experimentally determined A-values, which quantify the steric preference of substituents for the equatorial position on a cyclohexane ring.

Computational Investigations of the Conformational Preferences of (1S,2S)-1-methyl-2-propylcyclohexane

Computational chemistry provides powerful tools for investigating the conformational landscape of molecules, offering detailed energetic and structural information that can be difficult to obtain experimentally. For this compound, various computational methods can be employed to predict the relative stabilities of its conformers and the energy barriers between them.

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that can provide highly accurate calculations of molecular energies and structures. openaccesspub.org These methods are used to determine the relative energies of the different chair conformations of this compound. For this molecule, the primary conformers of interest are the diequatorial (1S,2S)-1e-methyl-2e-propylcyclohexane and the diaxial (1S,2S)-1a-methyl-2a-propylcyclohexane.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of the conformational landscape. nih.gov By simulating the behavior of this compound, researchers can observe the transitions between different conformations and map the potential energy surface. nih.gov

MD simulations can reveal not only the relative populations of the diequatorial and diaxial chair forms but also the presence of higher-energy twist-boat intermediates that exist along the ring-inversion pathway. nih.gov These simulations allow for the exploration of the molecule's flexibility and the time scales of conformational changes. The results can be visualized through Ramachandran-like plots, mapping the conformational space and identifying the lowest energy regions, which correspond to the most stable conformers. nih.gov

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the underlying force field—a set of parameters that defines the potential energy of the system. ethz.ch Force fields like AMBER, GAFF, and OPLS-AA are widely used for organic molecules. nih.govrsc.org However, for specific or unusual molecular fragments, existing parameters may not be adequate, necessitating further development and validation.

For substituted cyclohexanes, the force field must accurately reproduce the subtle energy differences between chair and twist-boat conformations, as well as the energetic penalties associated with axial substituents and gauche interactions. researchgate.net Parameters are typically developed by fitting them to high-level ab initio calculations or experimental data, such as conformational energies or vibrational frequencies. rsc.org Validating a force field for a system like this compound would involve comparing the simulated conformational energy differences and population distributions against known experimental values for similar alkyl-substituted cyclohexanes to ensure its predictive accuracy. nih.gov

Experimental Probes of Conformational Equilibria in this compound

While computational methods provide theoretical insights, experimental techniques are essential for validating these predictions and determining the actual conformational equilibria. Spectroscopic methods are particularly powerful for probing the dynamic behavior of molecules in solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most direct and widely used method for studying conformational equilibria. At room temperature, the ring flip of cyclohexane derivatives is typically too fast on the NMR timescale, resulting in a single, time-averaged spectrum. However, by cooling the sample to a sufficiently low temperature, the rate of interconversion can be slowed down to the point where the individual spectra of each conformer can be resolved. rsc.org This technique is known as variable-temperature (VT) NMR.

For this compound, a low-temperature ¹³C NMR experiment would be expected to show two distinct sets of peaks, corresponding to the diequatorial and the much less populated diaxial conformers. rsc.org The relative populations of the two conformers can be determined by integrating the peak areas for corresponding carbon atoms in each species. From these populations, the Gibbs free energy difference (ΔG°) between the conformers can be calculated using the following equation:

ΔG° = -RT ln(K_eq)

where R is the gas constant, T is the temperature in Kelvin, and K_eq is the equilibrium constant ([diequatorial]/[diaxial]). sapub.org Studies on similar molecules, such as methylcyclohexane, have successfully used this method to determine conformational energies. rsc.org Given the large expected energy difference for this compound, the signals for the diaxial conformer would be very small, potentially making precise quantification challenging but confirming the strong preference for the diequatorial state.

| Conformer of this compound | Substituent Positions | Predicted Relative Stability |

| Conformer A | Methyl (equatorial), Propyl (equatorial) | Most Stable |

| Conformer B | Methyl (axial), Propyl (axial) | Least Stable |

This table outlines the predicted stability of the two primary chair conformations of this compound based on established principles of steric strain.

Chiroptical Spectroscopy in Elucidating Conformational Dynamics of this compound

Chiroptical spectroscopy, particularly Vibrational Circular Dichroism (VCD), offers a powerful, non-invasive method for investigating the conformational dynamics and stereochemistry of chiral molecules like this compound in solution. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. This technique is exquisitely sensitive to the three-dimensional arrangement of atoms and can distinguish between different conformers, providing insights into their relative populations and the dynamics of their interconversion.

For this compound, the two primary chair conformers, the diequatorial and the diaxial, are diastereomers and thus possess distinct VCD spectra. The diequatorial conformer, being the more stable and thus more populated form, would dominate the observed VCD spectrum. However, the spectral features of the less stable diaxial conformer, even in low concentrations, can sometimes be detected, offering a window into the conformational equilibrium.

Theoretical calculations, typically employing Density Functional Theory (DFT), are crucial in interpreting experimental VCD spectra. By calculating the predicted VCD spectra for each possible conformer (diequatorial and diaxial), a weighted average of these theoretical spectra can be compared to the experimental spectrum. The best fit between the experimental and calculated spectra allows for the determination of the relative populations of the conformers, and by extension, the Gibbs free energy difference (ΔG°) between them.

Furthermore, variable-temperature VCD studies can provide information on the thermodynamics of the conformational equilibrium. By measuring the VCD spectrum at different temperatures, the change in the equilibrium constant (K) can be determined, allowing for the calculation of the enthalpy (ΔH°) and entropy (ΔS°) differences between the conformers. This detailed thermodynamic profile provides a deeper understanding of the forces governing the conformational preferences of this compound.

Influence of Substituent Effects on the Conformational Stability and Ring Inversion Barrier of this compound

The conformational stability and the energy barrier to ring inversion of this compound are primarily governed by the steric interactions of the methyl and propyl substituents with the cyclohexane ring and with each other. The relative energetic preferences of the two chair conformers can be estimated by considering the steric strain introduced by placing these substituents in axial versus equatorial positions.

The energetic cost of placing a substituent in an axial position is quantified by its "A-value," which represents the Gibbs free energy difference between the equatorial and axial conformers of a monosubstituted cyclohexane. wikipedia.org Larger A-values indicate a stronger preference for the equatorial position due to greater steric hindrance in the axial position. masterorganicchemistry.com

For this compound, we can analyze the two chair conformers:

Diequatorial Conformer: Both the methyl and propyl groups occupy equatorial positions.

Diaxial Conformer: Both the methyl and propyl groups occupy axial positions.

In the diaxial conformation, both substituents experience significant 1,3-diaxial interactions with the axial hydrogens on the same side of the ring. masterorganicchemistry.com Additionally, there is a gauche interaction between the adjacent methyl and propyl groups in the diequatorial conformer, and a more sterically demanding anti-periplanar arrangement in the diaxial conformer is not possible due to the ring structure. libretexts.org

The relative stability of the two conformers can be estimated by summing the A-values for the axial substituents and considering the gauche interaction between them.

| Substituent | A-value (kcal/mol) |

| Methyl | 1.74 wikipedia.org |

| Propyl (estimated from Ethyl/Isopropyl) | ~1.8 - 2.15 masterorganicchemistry.comoregonstate.edu |

| Gauche Interaction (Me/Pr) | ~0.9 stackexchange.com |

The A-value for a propyl group is not as commonly cited as for methyl or ethyl, but it is expected to be slightly larger than that of an ethyl group (1.75-1.8 kcal/mol) and similar to or slightly less than an isopropyl group (2.15 kcal/mol) due to the increased number of atoms and rotational freedom. masterorganicchemistry.comoregonstate.edu

Energetic Analysis of Conformers:

Diequatorial Conformer: The primary source of strain is the gauche interaction between the equatorial methyl and propyl groups, estimated to be around 0.9 kcal/mol. stackexchange.com

Diaxial Conformer: The strain in this conformer arises from the 1,3-diaxial interactions of both the methyl and propyl groups. The total steric strain would be the sum of their A-values. Using the A-value for methyl (1.74 kcal/mol) and estimating the propyl A-value to be approximately 1.8 kcal/mol, the total strain from 1,3-diaxial interactions would be around 3.54 kcal/mol.

This analysis clearly indicates that the diequatorial conformer is significantly more stable than the diaxial conformer. The energy difference between the two conformers would be approximately the sum of the A-values minus the gauche interaction energy in the diequatorial conformer.

Reactivity, Reaction Mechanisms, and Stereochemical Outcome in Transformations Involving 1s,2s 1 Methyl 2 Propylcyclohexane

Stereospecificity and Stereoselectivity in Reactions of (1S,2S)-1-methyl-2-propylcyclohexane

Reactions involving the this compound scaffold are governed by the principles of stereospecificity and stereoselectivity, where the stereochemistry of the starting material dictates the stereochemistry of the product.

Stereospecific reactions are those in which different stereoisomers of the starting material react to give different stereoisomers of the product. masterorganicchemistry.com A classic example is the SN2 reaction. If a derivative of this compound, such as (1S,2S)-1-bromo-1-methyl-2-propylcyclohexane, were to undergo an SN2 reaction, the nucleophile would attack from the side opposite to the leaving group, resulting in an inversion of configuration at the reaction center. masterorganicchemistry.comyoutube.comyoutube.com

Stereoselective reactions , on the other hand, are those in which a single reactant can form two or more stereoisomeric products, but one is formed in preference to the others. masterorganicchemistry.com For instance, the reduction of a ketone derivative, such as (S)-2-propyl-2-methylcyclohexan-1-one, would likely be stereoselective. The hydride reagent would preferentially attack from the less sterically hindered face of the carbonyl group, leading to a predominance of one diastereomeric alcohol over the other. researchgate.netnih.govacs.org The relative sizes of the methyl and propyl groups, and their orientation with respect to the carbonyl, would direct the approach of the reducing agent.

Mechanistic Studies of Functional Group Interconversions on the this compound Scaffold

The interconversion of functional groups on the this compound framework is highly dependent on the reaction mechanism and the conformational biases of the cyclohexane (B81311) ring.

Nucleophilic substitution reactions at a chiral center on the this compound ring can proceed with either retention or inversion of configuration, depending on the mechanism.

SN2 reactions , as mentioned, proceed with a complete inversion of stereochemistry due to the backside attack of the nucleophile. masterorganicchemistry.comyoutube.comyoutube.com For an SN2 reaction to occur efficiently on a cyclohexane ring, the leaving group should ideally be in an axial position to allow for an unhindered approach of the nucleophile. youtube.com

SN1 reactions , in contrast, proceed through a planar carbocation intermediate. This would lead to a loss of stereochemical information, resulting in a mixture of products with both retention and inversion of configuration. However, the formation of a stable tertiary carbocation would be favored if the leaving group is at a tertiary carbon.

Elimination reactions of substituted cyclohexanes are subject to strict stereochemical and regiochemical control. The E2 mechanism, which is a concerted process, requires a specific anti-periplanar arrangement of the leaving group and a β-hydrogen. askthenerd.comscribd.comlibretexts.org In the context of the cyclohexane chair conformation, this translates to a requirement for both the leaving group and the β-hydrogen to be in axial positions (trans-diaxial). askthenerd.comscribd.comlibretexts.org

For a derivative of this compound, such as a tosylate or halide, the preferred diequatorial conformation of the methyl and propyl groups means that a leaving group at C1 or C2 would be in an equatorial position. For an E2 reaction to occur, the ring must flip to a less stable conformation where the leaving group is axial. The availability of anti-periplanar axial β-hydrogens in this less stable conformer will then determine the regiochemical outcome of the elimination, which may not necessarily follow Zaitsev's rule (favoring the most substituted alkene). askthenerd.comlibretexts.orgslideshare.net

The stereochemical outcome of oxidation and reduction reactions on the this compound scaffold is largely dictated by steric hindrance.

Reduction of a ketone : As discussed, the reduction of a ketone, for example at C1, would lead to the formation of a new stereocenter. The approach of the hydride reagent would be directed to the less hindered face of the carbonyl, leading to a diastereomeric excess of one alcohol. researchgate.netnih.govacs.org

Hydroboration-oxidation of an alkene : If an alkene derivative, such as 1-methyl-2-propylcyclohex-1-ene, were subjected to hydroboration-oxidation, the reaction would proceed with syn-addition of the borane (B79455) and subsequent oxidation with retention of configuration. masterorganicchemistry.comyoutube.commasterorganicchemistry.com This would result in the formation of an alcohol with a specific stereochemistry relative to the adjacent substituents. The boron atom would add to the less substituted carbon of the double bond, and from the less sterically hindered face of the ring.

Rearrangement Reactions Involving the Cyclohexane Ring and their Stereochemical Pathway

Carbocation-mediated reactions on the this compound scaffold can lead to rearrangement of the carbon skeleton, such as a Wagner-Meerwein rearrangement. wikipedia.orglscollege.ac.in These rearrangements typically involve a 1,2-shift of a hydrogen, alkyl, or aryl group to a neighboring electron-deficient carbon. The driving force is the formation of a more stable carbocation.

For instance, if a carbocation were generated at a secondary carbon on the cyclohexane ring of a this compound derivative, a 1,2-hydride or 1,2-alkyl shift could occur to form a more stable tertiary carbocation. Such rearrangements proceed with retention of stereochemistry of the migrating group. wikipedia.orglscollege.ac.in Ring expansion or contraction is also a possibility if it leads to a more stable carbocationic intermediate.

Computational Modeling of Reaction Transition States and Pathways for this compound Derivatives

Computational chemistry provides valuable insights into the reaction mechanisms and stereochemical outcomes of transformations involving this compound derivatives. By modeling the potential energy surface of a reaction, it is possible to identify the structures of transition states and intermediates, and to calculate their relative energies.

These calculations can help to rationalize the observed stereoselectivity in reactions such as nucleophilic substitutions, eliminations, and additions. For example, the energy difference between the transition states leading to the two possible diastereomeric products of a ketone reduction can be calculated to predict the major product. Similarly, the conformational analysis of the starting material and the transition states for an E2 elimination can explain the observed regioselectivity and stereospecificity. nih.gov

| Reaction Type | Key Stereochemical Feature | Expected Outcome for this compound Derivatives |

| SN2 Substitution | Inversion of configuration | A nucleophile will replace a leaving group with opposite stereochemistry. |

| E2 Elimination | Requires anti-periplanar (trans-diaxial) geometry | The reaction proceeds through a less stable conformer, and the regiochemistry is dictated by the availability of axial β-hydrogens. |

| Ketone Reduction | Diastereoselective | The hydride attacks from the less hindered face, leading to a predominance of one diastereomeric alcohol. |

| Hydroboration-Oxidation | Syn-addition and retention of configuration | Results in the formation of an alcohol with a specific stereochemistry relative to the existing substituents. |

| Wagner-Meerwein Rearrangement | Retention of configuration of the migrating group | Can lead to a more stable carbocation and a rearranged carbon skeleton. |

Advanced Spectroscopic and Analytical Methodologies in Research on 1s,2s 1 Methyl 2 Propylcyclohexane

Advanced NMR Spectroscopy for Stereochemical and Conformational Analysis Beyond Basic Identification

Two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) are powerful non-destructive techniques for determining the spatial proximity of protons within a molecule, independent of through-bond J-couplings. columbia.edu These methods are particularly crucial for analyzing the conformational preferences of substituted cyclohexanes.

In the context of (1S,2S)-1-methyl-2-propylcyclohexane, the primary equilibrium is between two chair conformers: one with the methyl and propyl groups in a diequatorial orientation and the other with them in a diaxial orientation. The diequatorial conformer is expected to be significantly more stable due to the avoidance of 1,3-diaxial interactions. A NOESY or ROESY experiment would provide definitive evidence for this preference. libretexts.org For instance, in the diequatorial conformer, NOE cross-peaks would be observed between the axial protons on carbons 3, 5 and the axial proton on carbon 1, as well as between the axial protons on carbons 2, 6 and the methyl group's protons. Conversely, in the less stable diaxial conformer, strong NOEs would be expected between the axial methyl group and the axial protons at C3 and C5, and between the axial propyl group and the axial protons at C4 and C6. The presence and intensity of these cross-peaks allow for an unambiguous assignment of the dominant conformation in solution. researchgate.net

ROESY is particularly useful for molecules of intermediate size where the NOE enhancement may be close to zero. huji.ac.il It provides similar through-space correlation information but is less susceptible to spin diffusion artifacts, which can complicate the interpretation of NOESY spectra for larger molecules. columbia.edu

| Observed Correlation | Implication | Expected Intensity in Dominant Conformer |

|---|---|---|

| Axial H on C1 ↔ Axial H on C3/C5 | Confirms chair conformation and axial proton assignment | Strong |

| Equatorial Methyl Protons ↔ Axial/Equatorial H on C2/C6 | Confirms relative position of methyl group | Medium |

| Equatorial Propyl Protons (CH₂) ↔ Axial/Equatorial H on C1/C3 | Confirms relative position of propyl group | Medium |

| Axial H on C1 ↔ Equatorial Methyl Protons | Indicates diequatorial arrangement of substituents | Weak to Medium |

| Axial H on C2 ↔ Equatorial Propyl Protons | Indicates diequatorial arrangement of substituents | Weak to Medium |

Solid-State NMR (ssNMR) spectroscopy provides invaluable information on the structure and dynamics of molecules in the solid phase. Unlike in solution, where molecules tumble rapidly, in the solid state, anisotropic interactions such as chemical shift anisotropy and dipolar couplings become dominant. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are used to overcome these effects and obtain high-resolution spectra.

For this compound, ssNMR could be used if the compound can be crystallized. The analysis would reveal the precise conformation adopted in the crystal lattice, which may differ from the dominant solution-phase conformer due to packing forces. Furthermore, ssNMR can detect the presence of multiple, distinct conformations within the unit cell (polymorphism). Variable-temperature ssNMR experiments can also probe dynamic processes in the solid state, such as the onset of methyl group rotation or larger-scale molecular motions.

Isotopic labeling, the selective replacement of an atom with one of its isotopes (e.g., ¹H with ²H, or ¹²C with ¹³C), is a powerful tool for simplifying spectra and tracing the fate of atoms through chemical reactions. sigmaaldrich.comnih.gov While extensively used in biomolecular NMR, these strategies are equally applicable to smaller molecules like this compound for mechanistic studies. ukisotope.com

For instance, if this compound were to undergo a rearrangement or elimination reaction, specific labeling could unambiguously determine the mechanism. Synthesizing the molecule with a ¹³C label at the methyl group or a specific carbon in the propyl chain would allow the position of that specific atom to be tracked in the product using ¹³C NMR. Similarly, selective deuteration of the methine protons at C1 or C2 could be used to probe for kinetic isotope effects or to determine which protons are involved in a reaction pathway.

| Isotopic Label | Position | Potential Application |

|---|---|---|

| ¹³C | Methyl Carbon | Trace the methyl group in rearrangement reactions. |

| ¹³C | Propyl Chain (C1', C2', or C3') | Elucidate mechanisms involving the propyl substituent. |

| ²H (Deuterium) | Methine Proton (C1-H or C2-H) | Probe for kinetic isotope effects in elimination reactions. |

| ²H (Deuterium) | Cyclohexane (B81311) Ring | Simplify complex ¹H NMR spectra for conformational analysis. |

Vibrational Spectroscopy (IR, Raman) for Understanding Intramolecular Interactions and Conformational States

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. ksu.edu.sa These modes are highly sensitive to the molecule's geometry, bond strengths, and the masses of its atoms. Consequently, IR and Raman spectra serve as molecular fingerprints and are powerful tools for conformational analysis.

Different conformers of this compound (e.g., diequatorial vs. diaxial chair) will exhibit distinct vibrational spectra, particularly in the fingerprint region (below 1500 cm⁻¹). For example, C-C stretching and CH₂ rocking/twisting modes of the cyclohexane ring are conformationally sensitive. While the diequatorial conformer is expected to dominate, vibrational spectroscopy could potentially identify the presence of minor conformers in equilibrium.

The power of this technique is greatly enhanced when experimental spectra are compared with spectra predicted from quantum chemical calculations for different possible conformers. A close match between the experimental spectrum and the calculated spectrum for a specific conformer provides strong evidence that this conformer is the most populated one.

| Frequency Range (cm⁻¹) | Vibrational Mode | Significance for this compound |

|---|---|---|

| 2850-3000 | C-H Stretching (Aliphatic) | Confirms the presence of methyl, propyl, and cyclohexane C-H bonds. |

| 1440-1470 | CH₂ Scissoring/Bending | Characteristic of the cyclohexane and propyl methylene (B1212753) groups. |

| 1370-1380 | CH₃ Symmetric Bending | Confirms the presence of the methyl group. |

| 800-1200 | C-C Stretching and CH₂ Rocking (Fingerprint Region) | Highly sensitive to the specific chair conformation and substituent orientation. |

Chiroptical Spectroscopies (ECD, VCD, ORD) as Tools for Absolute Configuration Assignment and Conformational Research

Chiroptical spectroscopies measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These techniques, including Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD), are exquisitely sensitive to the three-dimensional arrangement of atoms and are the definitive methods for determining the absolute configuration of chiral molecules. nih.gov

As a chiral molecule, this compound will produce characteristic ECD, VCD, and ORD spectra. The sign and magnitude of the observed signals (e.g., Cotton effects in ECD/VCD) are a direct consequence of its (1S,2S) configuration and its preferred conformational state. VCD, the vibrational counterpart to ECD, is particularly sensitive to the conformation of flexible molecules, as different conformers can produce VCD spectra with different signs and intensities. nih.gov

The assignment of absolute configuration using chiroptical spectroscopy is now routinely accomplished by comparing experimental spectra with those predicted by quantum mechanical calculations, typically using Density Functional Theory (DFT). mdpi.comresearchgate.net This approach provides a powerful and non-empirical way to link the observed spectral features to a specific stereoisomer.

The computational workflow for this compound would involve several key steps:

Conformational Search: A thorough search for all low-energy conformers of the (1S,2S) enantiomer is performed. This will identify the stable chair and potentially twist-boat conformations.

Geometry Optimization and Frequency Calculation: The geometry of each identified conformer is optimized, and vibrational frequencies are calculated to confirm they are true energy minima.

Spectral Prediction: For each stable conformer, the ECD, VCD, and ORD spectra are calculated.

Boltzmann Averaging: The predicted spectra of the individual conformers are averaged, weighted by their calculated thermodynamic populations (based on the Boltzmann distribution) at the experimental temperature.

Comparison: The final, Boltzmann-averaged theoretical spectrum is compared to the experimental spectrum. A good match confirms the absolute configuration as (1S,2S). If the theoretical spectrum is the mirror image of the experimental one, the absolute configuration would be assigned as (1R,2R).

This combination of experimental chiroptical spectroscopy and theoretical prediction represents the gold standard for the unambiguous assignment of absolute configuration and the detailed investigation of conformational equilibria in chiral molecules. mdpi.com

| Step | Description | Purpose |

|---|---|---|

| 1 | Systematic Conformational Search (e.g., using Molecular Mechanics) | Identify all possible low-energy shapes (conformers) of the molecule. |

| 2 | DFT Geometry Optimization and Energy Calculation | Determine the precise structure and relative stability of each conformer. |

| 3 | Time-Dependent DFT (TD-DFT) Calculation | Predict the ECD, VCD, and ORD spectra for each stable conformer. |

| 4 | Boltzmann Population Analysis | Calculate the contribution of each conformer to the overall spectrum at a given temperature. |

| 5 | Spectral Averaging and Comparison | Generate a final theoretical spectrum to compare with the experimental data for definitive assignment. |

Experimental Application of Chiroptical Methods to Stereoisomers of Methylpropylcyclohexane

Chiroptical spectroscopy is indispensable for determining the absolute configuration and conformation of chiral molecules in solution, a task for which this compound and its stereoisomers are prime candidates. These techniques measure the differential interaction of a chiral sample with left and right circularly polarized light. nih.gov For molecules that lack a suitable chromophore for electronic circular dichroism (ECD), vibrational circular dichroism (VCD) offers a powerful alternative, as every vibrational mode is potentially VCD active. nih.gov

Vibrational Circular Dichroism (VCD): VCD spectroscopy measures the difference in absorbance of left and right circularly polarized infrared light during vibrational excitation. wikipedia.orghindsinstruments.com It is exceptionally sensitive to the three-dimensional arrangement of atoms, making it a robust tool for determining the absolute configuration of chiral molecules like substituted cyclohexanes. wikipedia.org The experimental VCD spectrum is typically compared with spectra predicted by ab initio calculations, often using density functional theory (DFT), for various possible stereoisomers and their low-energy conformers. wikipedia.org A good match between the experimental and a calculated spectrum allows for unambiguous assignment of the absolute configuration. youtube.com For diastereomers, VCD can be used to clearly identify and differentiate them based on their unique spectral fingerprints. youtube.com

Electronic Circular Dichroism (ECD): ECD spectroscopy, which operates in the UV-visible range, is the chiroptical counterpart to standard UV-Vis absorption spectroscopy. encyclopedia.pub While the parent compound this compound lacks a strong chromophore, ECD can be applied by introducing a chromophoric group through chemical derivatization. encyclopedia.pub This "chiroptical probe" approach can induce a measurable ECD signal, often exhibiting a distinct pattern known as a couplet, from which the absolute configuration of the original molecule can be deduced. nih.gov The exciton (B1674681) chirality method is a well-established approach for interpreting such ECD spectra, correlating the sign of the exciton couplet to the molecule's stereochemistry. encyclopedia.pubnih.gov

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a substance as a function of the wavelength of light. slideshare.netkud.ac.inwikipedia.org It is particularly useful for analyzing chiral compounds and determining their stereochemistry. slideshare.net Near an absorption band, the ORD curve shows a characteristic peak and trough known as the Cotton effect. kud.ac.in The sign and shape of the Cotton effect curve are directly related to the stereochemistry of the molecule. For substituted cyclohexanes, ORD has historically been used to study conformational equilibria, such as the twist conformation of cyclohexanones. nih.gov

| Technique | Principle | Application to Methylpropylcyclohexane Stereoisomers | Key Advantages |

|---|---|---|---|

| Vibrational Circular Dichroism (VCD) | Differential absorption of left and right circularly polarized infrared light by vibrating molecules. hindsinstruments.com | Direct determination of absolute configuration without derivatization by comparing experimental and calculated spectra. | Universally applicable to all chiral molecules, provides detailed 3D structural information. wikipedia.org |

| Electronic Circular Dichroism (ECD) | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. encyclopedia.pub | Requires derivatization with a chromophore; absolute configuration determined via methods like exciton chirality. nih.gov | High sensitivity when a suitable chromophore is present. |

| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of light. wikipedia.org | Analysis of stereochemistry and conformation through the Cotton effect. kud.ac.in | Provides information on absolute configuration and can be used to study conformational changes. nih.gov |

Advanced Mass Spectrometry Techniques in Mechanistic Organic Chemistry of Cyclohexane Derivatives

Mass spectrometry (MS) is a cornerstone of molecular analysis, providing information on molecular weight and structure through ionization and fragmentation. mdpi.com Advanced MS techniques offer enhanced capabilities for distinguishing isomers and elucidating complex chemical pathways relevant to cyclohexane derivatives.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): IMS-MS adds a powerful dimension of separation to mass analysis. nih.gov Ions are separated in a gas-filled drift tube based on their size, shape, and charge, a property quantified as their collision cross-section (CCS). nih.gov This technique allows for the separation of isomers—including stereoisomers—that are indistinguishable by mass alone. nih.govfrontiersin.org For cyclohexane derivatives, different stereoisomers can exhibit different CCS values due to their unique three-dimensional shapes, enabling their separation and individual analysis by the mass spectrometer. frontiersin.org While separating enantiomers by IMS often requires the use of a chiral selector in the drift gas, the technique is highly effective for resolving diastereomers and constitutional isomers. nih.govrsc.org

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways: Tandem mass spectrometry (MS/MS) is crucial for detailed structural characterization. mdpi.com In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of a methylpropylcyclohexane isomer) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. mdpi.comresearchgate.net The fragmentation pattern provides a structural fingerprint of the molecule. For cyclohexane derivatives, fragmentation often involves ring-opening followed by characteristic losses of alkyl chains or small neutral molecules like ethene. docbrown.infocas.cn By meticulously analyzing the MS/MS spectra of different isomers, it is possible to identify unique fragmentation pathways that can be used to differentiate them and to gain insight into the gas-phase ion chemistry. researchgate.net High-resolution MS ensures accurate mass measurements, allowing for the confident assignment of elemental compositions to fragment ions. mdpi.com

| Technique | Principle of Operation | Information Obtained | Relevance to Cyclohexane Derivatives |

|---|---|---|---|

| Ion Mobility MS (IMS-MS) | Separates ions based on their size and shape (collision cross-section) in a buffer gas prior to mass analysis. nih.gov | Separation of isomers (diastereomers, constitutional isomers); provides structural information (CCS value). | Allows for the resolution and separate analysis of different methylpropylcyclohexane stereoisomers. |

| Tandem MS (MS/MS) | Isolation and fragmentation of a precursor ion to generate a product ion spectrum. mdpi.com | Detailed structural information from characteristic fragmentation patterns. researchgate.net | Elucidation of fragmentation pathways to differentiate isomers and understand mechanistic ion chemistry. researchgate.net |

X-ray Crystallography of Derivatives or Co-crystals for Definitive Structural Elucidation in Academic Research Contexts

X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule, providing unambiguous and precise data on bond lengths, bond angles, and absolute configuration. nih.gov However, the technique requires a well-ordered single crystal, which can be challenging to obtain for non-polar, conformationally flexible liquids like this compound.

In academic research, this limitation is often overcome by preparing a suitable crystalline derivative of the target molecule. researchgate.net By reacting the chiral molecule with a heavy atom-containing reagent or a molecule that promotes crystallization, a solid derivative can be formed. The presence of a heavier atom (like bromine or sulfur) enhances anomalous scattering effects, which is the basis for the reliable determination of the absolute configuration of the chiral centers. researchgate.net

Another effective strategy is the formation of co-crystals. researchgate.net This involves crystallizing the target molecule with a carefully chosen "co-former" molecule. The two components interact in the crystal lattice through non-covalent interactions, such as hydrogen bonding or halogen bonding, to form a stable, ordered crystalline structure. Once a suitable crystal is obtained and analyzed, the precise structure and absolute stereochemistry of the this compound moiety within the crystal lattice can be definitively established. nih.gov The results from X-ray crystallography serve as an ultimate proof of structure, often used to validate assignments made by other spectroscopic methods like VCD or ECD. nih.gov

Computational Chemistry and Theoretical Modeling of 1s,2s 1 Methyl 2 Propylcyclohexane

Quantum Chemical Calculations of Electronic Structure and Energetics of (1S,2S)-1-methyl-2-propylcyclohexane

Quantum chemical calculations are fundamental to understanding the electronic structure and energetics of this compound. These methods, which solve approximations of the Schrödinger equation, provide detailed information about molecular orbitals, electron density distribution, and the energies of different molecular conformations. Density Functional Theory (DFT) is a particularly popular and effective method for studying substituted cyclohexanes, offering a good balance between accuracy and computational cost. rsc.orgacs.org

For this compound, the primary focus of quantum chemical calculations is to determine the relative stabilities of its possible chair conformations. The two primary chair conformers are the diequatorial conformer, where both the methyl and propyl groups occupy equatorial positions, and the diaxial conformer, where both substituents are in axial positions. Due to steric hindrance, specifically 1,3-diaxial interactions, substituents on cyclohexane (B81311) rings generally prefer to be in the equatorial position. libretexts.orglibretexts.org This preference is more pronounced for larger substituents. pressbooks.publibretexts.org

In the case of this compound, the diequatorial conformer is significantly more stable than the diaxial conformer. The steric strain in the diaxial conformation arises from the repulsion between the axial methyl and propyl groups and the axial hydrogen atoms on the same side of the ring. libretexts.org Quantum chemical calculations can precisely quantify this energy difference.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Diequatorial | 0.00 | >99.9 |

| Diaxial | ~5-7 | <0.1 |

Molecular Orbital Theory and Electron Density Analysis

Molecular Orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with each electron occupying a specific molecular orbital that extends over the entire molecule. smu.edu For this compound, MO analysis can reveal how the substituent groups influence the electronic properties of the cyclohexane ring. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as they are involved in chemical reactivity. The presence of the alkyl substituents will slightly raise the energy of the HOMO compared to unsubstituted cyclohexane, indicating a greater propensity to donate electrons.

Electron density analysis provides a visual representation of how electrons are distributed within the molecule. For this compound, the electron density would be highest around the carbon and hydrogen atoms, with the covalent bonds being regions of significant electron density. This analysis can also highlight the subtle electronic effects of the methyl and propyl groups on the cyclohexane ring.

Prediction of Spectroscopic Parameters (NMR chemical shifts, vibrational frequencies, chiroptical properties)

Computational methods are powerful tools for predicting various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and stereochemistry of a molecule.

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. nih.govnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the chemical shifts with a reasonable degree of accuracy. researchgate.net For this compound, these calculations would predict distinct signals for the methyl, propyl, and cyclohexane protons and carbons, reflecting the specific stereochemistry of the molecule. The predicted shifts for the diequatorial conformer would be expected to match experimental values closely.

| Carbon Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C1 (CH-CH₃) | ~35-40 |

| C2 (CH-CH₂CH₂CH₃) | ~40-45 |

| Cyclohexane C3, C6 | ~25-30 |

| Cyclohexane C4, C5 | ~20-25 |

| Methyl C | ~15-20 |

| Propyl CH₂ | ~30-35 |

| Propyl CH₂ | ~20-25 |

| Propyl CH₃ | ~10-15 |

Vibrational Frequencies: Computational methods can also predict the vibrational frequencies of a molecule, which correspond to the peaks in its infrared (IR) and Raman spectra. acs.orgarxiv.orgarxiv.orgcore.ac.uk These calculations can help in assigning the observed vibrational bands to specific molecular motions, such as C-H stretching and bending, and skeletal vibrations of the cyclohexane ring. ustc.edu.cn

Chiroptical Properties: Since this compound is a chiral molecule, it will exhibit optical activity. Quantum chemical methods can be used to predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD). researchgate.netnih.gov These calculations are crucial for assigning the absolute configuration of a chiral molecule by comparing the predicted and experimental chiroptical spectra.

Molecular Mechanics and Molecular Dynamics Simulations for Conformational Sampling and Intermolecular Interactions

While quantum chemical calculations provide high accuracy, they are computationally expensive. Molecular mechanics (MM) offers a more efficient alternative for studying large systems and long timescales. wustl.edu MM methods use a classical force field to describe the potential energy of a molecule as a function of its atomic coordinates. wikipedia.org

For this compound, molecular mechanics is particularly useful for conformational analysis. nih.gov It can be used to quickly identify the low-energy conformers and estimate their relative energies. Molecular dynamics (MD) simulations, which use a force field to simulate the movement of atoms over time, can provide a more detailed picture of the conformational landscape. nih.gov MD simulations can reveal the pathways and barriers for conformational changes, such as the chair-flip of the cyclohexane ring.

Furthermore, MD simulations are well-suited for studying intermolecular interactions. arxiv.org By simulating a collection of this compound molecules, it is possible to investigate how they pack together in the liquid phase and to calculate properties such as the radial distribution function, which describes the probability of finding a neighboring molecule at a certain distance. These simulations can also provide insights into the nature of the intermolecular forces, which for this nonpolar molecule are primarily van der Waals interactions. nih.gov

Development and Validation of Computational Models for Substituted Cyclohexane Systems

The accuracy of any computational model depends on the quality of the underlying theory and the parameters used. For substituted cyclohexanes, a significant amount of research has gone into developing and validating computational models.

The development of force fields for molecular mechanics simulations of substituted cyclohexanes involves parameterizing the model to reproduce experimental data or high-level quantum chemical calculations for a set of representative molecules. rsc.orgarxiv.org This includes parameters for bond stretching, angle bending, torsional potentials, and non-bonded interactions. wustl.edu

The validation of these models is a critical step to ensure their reliability. researchgate.netnih.gov This involves comparing the predictions of the model with a wide range of experimental data, such as conformational energies, geometries, and spectroscopic properties. For quantum chemical methods, validation often involves comparing the results of different levels of theory and basis sets to assess their accuracy and computational cost. acs.org The ongoing development and validation of computational models continue to improve our ability to accurately predict the properties of substituted cyclohexanes like this compound.

Applications of 1s,2s 1 Methyl 2 Propylcyclohexane As a Chiral Building Block or Model Compound in Advanced Materials and Catalysis Research

Integration of (1S,2S)-1-methyl-2-propylcyclohexane Scaffolds into Chiral Ligands for Asymmetric Catalysis

The rigid, chiral backbone of trans-1,2-disubstituted cyclohexanes makes them a privileged scaffold in the design of ligands for asymmetric catalysis. The defined stereochemistry of the substituents creates a specific three-dimensional environment around a metal center, which can effectively control the facial selectivity of a reaction.

Typically, the simple hydrocarbon structure of this compound would need to be functionalized with coordinating groups (e.g., phosphines, amines, or oxazolines) to act as a ligand. For instance, derivatives of (1R,2R)-1,2-diaminocyclohexane are foundational to a wide array of successful chiral ligands and organocatalysts. These ligands have been effectively used in reactions such as asymmetric hydrogenation and Henry reactions. The cyclohexane (B81311) framework ensures that the coordinating groups are held in a fixed, predictable spatial arrangement, which is crucial for achieving high levels of enantioselectivity.

Table 1: Examples of Asymmetric Reactions Catalyzed by Systems with Chiral Cyclohexane Backbones

| Reaction Type | Ligand/Catalyst Scaffold | Typical Metal | Achieved Enantioselectivity |

|---|---|---|---|

| Asymmetric Hydrogenation | (R,R)-1,2-Diaminocyclohexane-derived PNNP ligands | Manganese (Mn) | Up to 85% ee |

| Henry Reaction | N,N'-Dialkylated (1R,2R)-cyclohexane-1,2-diamine | - (Organocatalyst) | Not specified |

| Allylic Substitution | Polymethacrylate with chiral pendants | Palladium (Pd) | Up to 60% ee |

Role of this compound in the Design of Chiral Materials (e.g., Liquid Crystals, Polymers with Helicity)

Chiral cyclohexane derivatives are valuable components in the design of advanced materials where chirality dictates macroscopic properties. The incorporation of a rigid, stereochemically defined unit like a trans-1,2-disubstituted cyclohexane can induce chirality at a supramolecular level.

In the field of helical polymers, chiral monomers are often used to favor one helical screw-sense over the other. While direct polymerization of allylcyclohexane (B1217954) has been studied, inducing a specific helicity would typically require a chiral catalyst or the use of an enantiopure monomer with functional groups suitable for polymerization. Synthetic helical polymers are of interest for their potential applications as chiral scaffolds and catalysts. The principle relies on the chirality of the monomer unit, such as that in this compound, being translated along the polymer backbone, forcing it to adopt a preferred helical conformation.

This compound as a Stereochemical Probe in Mechanistic Organic Chemistry Research

Substituted cyclohexanes are textbook models for studying stereochemistry and conformational analysis. The energy difference between axial and equatorial substituent positions, governed by steric factors like 1,3-diaxial interactions, is a fundamental concept in mechanistic organic chemistry.

For a trans-1,2-disubstituted cyclohexane like this compound, the most stable conformation is the one where both substituents occupy equatorial positions. This diequatorial conformer minimizes the steric strain that would occur if either the methyl or the larger propyl group were in an axial position.

Table 2: Conformational Analysis of trans-1-Methyl-2-propylcyclohexane

| Conformer | Methyl Group Position | Propyl Group Position | Relative Stability | Primary Steric Interactions |

|---|---|---|---|---|

| A | Equatorial | Equatorial | Most Stable | Gauche interaction between substituents |

Because the conformational preferences are well-understood and predictable, such molecules could theoretically be used as probes to understand steric effects in reaction mechanisms. The rigid and defined stereochemistry allows researchers to isolate the influence of steric hindrance on reaction rates and product distributions.

Advanced Applications in Supramolecular Chemistry and Host-Guest Interactions

In supramolecular chemistry, molecular recognition and the formation of larger assemblies are governed by non-covalent interactions. These interactions include hydrogen bonding, van der Waals forces, and hydrophobic effects. Chiral molecules can be used to create chiral hosts for the selective binding of guest molecules, a process known as chiral recognition.

A molecule like this compound, being a chiral hydrocarbon, would interact with other molecules primarily through van der Waals forces and hydrophobic interactions. While it lacks functional groups for strong, specific interactions like hydrogen bonding, its defined shape and chirality could play a role in forming ordered structures or in the selective binding of nonpolar guests within a larger, nonpolar host cavity. The principle of host-guest chemistry relies on shape and electronic complementarity, and a chiral guest can induce a chiral response in a flexible host.

Future Directions and Interdisciplinary Research Opportunities for 1s,2s 1 Methyl 2 Propylcyclohexane

Emerging Methodologies for Efficient and Sustainable Synthesis of Chiral Cyclohexanes